

# Molecular weight and formula of 1-Phenylpentan-3-one

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Compound of Interest

Compound Name: 1-Phenylpentan-3-one

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# An In-depth Technical Guide to 1-Phenylpentan-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **1-Phenylpentan-3-one**, including its molecular weight and formula. It details an experimental protocol for its synthesis and presents key analytical data. This document is intended for use by researchers, scientists, and professionals in the field of drug development and organic chemistry.

### **Core Molecular Information**

**1-Phenylpentan-3-one** is a ketone with a phenyl substituent. Its fundamental properties are summarized below.



Property	Value	Source
Chemical Formula	C11H14O	[1]
Molecular Weight	162.23 g/mol	[1]
CAS Number	20795-51-1	[1]
IUPAC Name	1-phenylpentan-3-one	[1]
Boiling Point	124 °C at 14 Torr	[2]
Density	0.960 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2]

## **Spectroscopic Data**

The structural characterization of **1-Phenylpentan-3-one** is supported by various spectroscopic techniques.



Spectroscopic Data	Values and Interpretation
<sup>1</sup> H NMR	The proton NMR spectrum of 1-Phenylpentan-3-one would be expected to show signals for the aromatic protons of the phenyl group, typically in the range of 7.1-7.3 ppm. The methylene protons adjacent to the phenyl group and the carbonyl group would appear as distinct triplets, while the ethyl group protons would present as a quartet and a triplet.
<sup>13</sup> C NMR	The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon at around 208-210 ppm. Aromatic carbons will resonate in the 126-141 ppm region. The aliphatic carbons will appear in the upfield region of the spectrum. For the similar compound 1-phenyl-2-pentanone, the carbonyl carbon appears at 208.09 ppm, and the aromatic carbons are observed between 126.91 and 134.46 ppm.[3]
Infrared (IR) Spectroscopy	The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically found in the range of 1710-1720 cm <sup>-1</sup> . Aromatic C-H stretching vibrations are expected around 3000-3100 cm <sup>-1</sup> , and aliphatic C-H stretching between 2850-3000 cm <sup>-1</sup> .
Mass Spectrometry (MS)	The mass spectrum will exhibit a molecular ion peak (M+) at an m/z of 162. The fragmentation pattern is expected to show characteristic fragments resulting from cleavage at the bonds adjacent to the carbonyl group. Common fragments would include the tropylium ion at m/z 91, resulting from rearrangement of the benzyl cation, and acylium ions.



### **Experimental Protocols**

A plausible method for the synthesis of **1-Phenylpentan-3-one** is through the Friedel-Crafts acylation of benzene with pentanoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl<sub>3</sub>). While a specific protocol for **1-Phenylpentan-3-one** is not readily available in the searched literature, the following is a detailed, generalized procedure adapted from similar syntheses.[4][5]

Synthesis of **1-Phenylpentan-3-one** via Friedel-Crafts Acylation

#### Materials:

- Benzene (anhydrous)
- · Pentanoyl chloride
- Aluminum chloride (anhydrous)
- Dichloromethane (anhydrous)
- Hydrochloric acid (concentrated)
- Water
- Sodium bicarbonate solution (saturated)
- Anhydrous sodium sulfate
- Ice

#### Procedure:

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add
anhydrous benzene (acting as both reactant and solvent) and anhydrous aluminum chloride.
Cool the flask in an ice bath to 0-5 °C.



- Addition of Acyl Chloride: Slowly add pentanoyl chloride dropwise from the dropping funnel
  to the stirred mixture. Maintain the temperature below 10 °C during the addition to control the
  exothermic reaction. Hydrogen chloride gas will be evolved.
- Reaction: After the addition is complete, allow the mixture to stir at room temperature for a designated period (e.g., 2-3 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

#### Workup:

- Carefully pour the reaction mixture onto crushed ice to decompose the aluminum chloride complex.
- Add concentrated hydrochloric acid to dissolve any aluminum hydroxides.
- Separate the organic layer using a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.
- Dry the organic layer over anhydrous sodium sulfate.

#### Purification:

- Filter off the drying agent.
- Remove the solvent (benzene and any dichloromethane used for extraction) by rotary evaporation.
- The crude product can be purified by vacuum distillation to yield pure 1-Phenylpentan-3one.

## **Experimental Workflow Diagram**

The following diagram illustrates the key steps in the synthesis and purification of **1-Phenylpentan-3-one**.

Caption: Synthesis and purification workflow for **1-Phenylpentan-3-one**.



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